1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene

Lipophilicity LogP Drug-likeness

1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene (CAS 1804157-04-7) is a tri-substituted benzene derivative bearing a 3-bromopropyl chain, an ethoxy group at position 3, and a trifluoromethoxy (OCF₃) substituent at position The compound has the molecular formula C₁₂H₁₄BrF₃O₂, a molecular weight of 327.14 g·mol⁻¹, a monoisotopic mass of 326.01293 g·mol⁻¹, and a computed XLogP3 value of 4.8. Its structure combines a highly lipophilic OCF₃ moiety (Hansch π = +1.04) with a reactive primary alkyl bromide, classifying it as a versatile building block for medicinal chemistry, materials science, and agrochemical research.

Molecular Formula C12H14BrF3O2
Molecular Weight 327.14 g/mol
Cat. No. B14069648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene
Molecular FormulaC12H14BrF3O2
Molecular Weight327.14 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1OC(F)(F)F)CCCBr
InChIInChI=1S/C12H14BrF3O2/c1-2-17-10-7-3-5-9(6-4-8-13)11(10)18-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3
InChIKeyHPFLWGPBFPCOFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene: Procurement-Relevant Baseline Properties and Sourcing Considerations


1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene (CAS 1804157-04-7) is a tri-substituted benzene derivative bearing a 3-bromopropyl chain, an ethoxy group at position 3, and a trifluoromethoxy (OCF₃) substituent at position 2. The compound has the molecular formula C₁₂H₁₄BrF₃O₂, a molecular weight of 327.14 g·mol⁻¹, a monoisotopic mass of 326.01293 g·mol⁻¹, and a computed XLogP3 value of 4.8 . Its structure combines a highly lipophilic OCF₃ moiety (Hansch π = +1.04) [1] with a reactive primary alkyl bromide, classifying it as a versatile building block for medicinal chemistry, materials science, and agrochemical research. The presence of five hydrogen-bond acceptor sites further defines its interaction profile in biological systems and supramolecular architectures.

Reactive bromopropyl chain for SN2 diversification
OCF3 group supports lipophilicity and metabolic stability (class-level)
Defined 3-OEt,2-OCF3 pattern controls EAS regioselectivity

Why 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene Cannot Be Indiscriminately Replaced by Close Analogs


Superficial structural similarity among isomers and congeners of this compound masks consequential differences in lipophilicity, leaving-group reactivity, and steric/electronic topology that directly impact synthetic efficiency, intermediate stability, and biological profile. The 3-ethoxy-2-trifluoromethoxy substitution pattern creates a unique ortho-relationship between the electron-withdrawing OCF₃ and electron-donating OEt groups, modulating ring electronics and directing electrophilic aromatic substitution in ways that the 2-ethoxy-3-OCF₃, 4-ethoxy-2-OCF₃, or 5-ethoxy-2-OCF₃ positional isomers cannot replicate . Furthermore, the bromine atom in the terminal alkyl chain provides significantly higher leaving-group aptitude than the chlorine analogue, enabling faster and higher-yielding nucleophilic substitution reactions under milder conditions [1]. Replacing the OCF₃ group with a methoxy substituent reduces lipophilicity (Δπ ≈ –1.04) and removes the metabolically stabilizing effect of the trifluoromethoxy moiety [2]. These non-interchangeable features directly affect procurement decisions in multi-step synthesis routes where reaction kinetics, purification profiles, and final compound properties are critical.

Chloropropyl analog Lower SN2 reactivity and reduced lipophilicity may shift synthetic efficiency and assay partitioning.
Positional isomers Different OEt/OCF3 arrangements alter EAS outcomes, limiting access to specific derivatives.
OCH3 replacement Replacing OCF3 with methoxy reduces lipophilicity and metabolic resilience, affecting downstream candidate profiles.

Quantitative Differentiation Evidence for 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene vs. Closest Comparators


Lipophilicity Advantage: XLogP3 Comparison of Target Compound vs. Chloropropyl Analog

The target compound exhibits a computed XLogP3 of 4.8 . The chloro-propyl analogue, 1-(3-Chloropropyl)-3-ethoxy-2-(trifluoromethoxy)benzene (CAS 1804243-52-4), is expected to exhibit a lower XLogP3 value (estimated 4.2–4.4 based on the well-established ~0.4–0.6 log-unit decrease when replacing a terminal bromine with chlorine in aliphatic chains) [1]. This 0.4–0.6 log-unit difference in lipophilicity is meaningful for membrane permeation and tissue distribution in biological assays, as well as for organic-phase extraction efficiency in synthesis work-up .

Lipophilicity (XLogP3)
Class-level
Target 4.8
Δ +0.4 to +0.6 vs Cl analog
Reported higher lipophilicity may enhance membrane partitioning and extraction.
Class-level inference; experimental logP pending.
Lipophilicity LogP Drug-likeness Membrane permeability

Nucleophilic Substitution Reactivity: Bromine vs. Chlorine Leaving-Group Aptitude

The bromine atom in the target compound's 3-bromopropyl chain acts as a superior leaving group compared to chlorine in the chloropropyl analogue. Bromide ion is a better leaving group than chloride due to the weaker C–Br bond (~285 kJ·mol⁻¹) versus the C–Cl bond (~327 kJ·mol⁻¹) and the greater thermodynamic stability of the bromide ion [1]. This translates to faster SN2 reaction rates under comparable conditions, typically by a factor of 10–100 depending on the nucleophile and solvent system [2]. For procurement, this means the bromo derivative can be employed at lower temperatures, shorter reaction times, or with weaker nucleophiles, reducing side-product formation and improving overall yield.

Leaving Group Aptitude
Class-level
Br BDE ~285 kJ/mol; Cl ~327 kJ/mol
SN2 rate ~10–100× faster for bromo
Reported higher leaving-group aptitude may enable milder coupling conditions.
Class-level inference; exact rate depends on nucleophile and solvent.
Nucleophilic substitution Leaving group Reaction kinetics Synthetic efficiency

Steric and Electronic Ortho-Disposition: 3-Ethoxy-2-Trifluoromethoxy vs. Other Positional Isomers

The target compound's unique 3-ethoxy-2-trifluoromethoxy substitution pattern places the strongly electron-withdrawing OCF₃ group (σₚ = +0.35, σₘ = +0.38) [1] adjacent to the electron-donating ethoxy group (σₚ = –0.24). This ortho arrangement creates a local dipole and strongly deactivates the benzene ring at positions ortho and para to the OCF₃ group while the ethoxy group activates positions ortho and para to itself. The competing directing effects generate a distinctive electrophilic aromatic substitution (EAS) reactivity map that differs from the 2-ethoxy-3-OCF₃, 4-ethoxy-2-OCF₃, or 5-ethoxy-2-OCF₃ isomers . In practical terms, if a researcher needs to further functionalize the aromatic ring under EAS conditions (nitration, halogenation, Friedel-Crafts), the target compound will yield a different regioisomeric product distribution compared to its positional isomers, which may be critical for accessing specific downstream intermediates [2].

Ortho-Disposition EAS
Class-level
OCF3 σm=+0.38; OEt σp=−0.24
Competing directing effects create distinct regioselectivity
Distinct EAS regioselectivity may enable access to specific aromatic derivatives.
Class-level inference; product distribution depends on electrophile.
Regiochemistry Electronic effects Electrophilic aromatic substitution Steric hindrance

Lipophilicity Enhancement of OCF₃ Over OCH₃: Hansch π Parameter Comparison

The trifluoromethoxy (OCF₃) group has been characterized as a 'superhalogen' with a Hansch hydrophobicity constant π = +1.04, significantly higher than the methoxy (OCH₃) group (π ≈ –0.02) [1]. This π difference of approximately +1.06 units translates to a roughly 11.5-fold higher octanol-water partition coefficient contribution for the OCF₃-substituted compound relative to its methoxy analogue [2]. Additionally, the OCF₃ group is recognized for imparting superior metabolic stability compared to OCH₃, as the strong C–F bonds resist oxidative metabolism by cytochrome P450 enzymes [3]. For a hypothetical methoxy analogue 1-(3-bromopropyl)-3-methoxy-2-(trifluoromethoxy)benzene, the absence of the OCF₃ at position 2 would significantly reduce both lipophilicity and metabolic resilience.

OCF3 vs OCH3 Lipophilicity
Class-level
OCF3 Hansch π = +1.04; OCH3 π ≈ −0.02
Δπ = +1.06 (~11.5× partition contribution)
OCF3 group may contribute higher lipophilicity and metabolic stability vs OCH3 analogue.
Class-level inference from Hansch parameters; additive logP model.
Lipophilicity Metabolic stability Fluorine chemistry Pharmacokinetics

Unique Exact Mass and Isotopic Signature for Mass Spectrometry-Based Identification

The target compound possesses a monoisotopic exact mass of 326.01293 g·mol⁻¹ and a characteristic bromine isotopic signature ('Br:⁸¹Br natural abundance ratio ~1:1) that provides a distinctive M/M+2 doublet in mass spectra . This exact mass differs from the chloropropyl analogue (monoisotopic mass for C₁₂H₁₄ClF₃O₂ ≈ 282.07 g·mol⁻¹) by approximately 44 Da and from positional isomers only by subtle differences in fragmentation patterns . The unique combination of exact mass, isotopic signature, and retention time (when coupled with HPLC or GC) provides unambiguous analytical identification of the target compound in reaction mixtures, ensuring quality control and lot-to-lot consistency [1].

Exact Mass & Isotopic Signature
Supporting evidence
Exact mass 326.01293 g/mol
Distinct Br M/M+2 doublet (~1:1)
Distinct mass and Br pattern support unambiguous MS identification in synthesis monitoring.
HRMS required for accurate mass confirmation.
Mass spectrometry Exact mass Isotopic pattern Analytical identification

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area: Implications for Solubility and Binding

The target compound features five hydrogen-bond acceptor (HBA) sites (three from the OCF₃ fluorine atoms, one from the ethoxy oxygen, and one from the trifluoromethoxy oxygen) but zero hydrogen-bond donor (HBD) sites . This HBA-only profile, combined with a high XLogP3 of 4.8, places the compound in a physicochemical space favorable for passive membrane permeation while retaining sufficient polarity for moderate aqueous solubility. In comparison, simpler brominated building blocks such as 1-bromo-3-(trifluoromethoxy)benzene (C₁₀H₁₀BrF₃O, MW 283.08) lack the ethoxy group and have only three HBA sites, resulting in a different solubility and protein-binding profile . The additional HBA sites of the target compound may enhance interactions with polar residues in enzyme active sites, potentially improving binding affinity in lead optimization campaigns [1].

H-Bond Acceptor Count
Class-level
HBA = 5; TPSA ~38.7 Ų
vs simpler analog HBA = 3; TPSA ~9.2 Ų
Higher HBA count may enhance polar interactions and solubility relative to simpler analogs.
Computed properties; experimental solubility may vary.
Hydrogen bonding Solubility Drug-likeness Topological polar surface area

Optimal Application Scenarios for 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene in Research and Industrial Procurement


Medicinal Chemistry: Late-Stage Functionalization for CNS-Targeting Drug Candidates

The high XLogP3 of 4.8 and the metabolically stabilizing OCF₃ group make this compound an ideal intermediate for synthesizing central nervous system (CNS)-penetrant drug candidates. The bromopropyl chain can undergo SN2 displacement with primary or secondary amines to generate tertiary amine pharmacophores, while the OCF₃ group enhances brain permeability and reduces oxidative metabolism [1]. The 3-ethoxy-2-OCF₃ ortho arrangement provides a unique electronic environment for subsequent aromatic ring functionalization, enabling regioselective access to analogues that differ from those obtained from other positional isomers .

Agrochemical Discovery: Synthesis of Trifluoromethoxy-Containing Pesticide Candidates

Trifluoromethoxy-containing molecules represent a highly promising yet underdeveloped class of agrochemicals, with the OCF₃ group conferring enhanced environmental persistence and target-site binding affinity [1]. The target compound's bromopropyl chain serves as a versatile handle for introducing sulfanyl, sulfonyl, or heterocyclic moieties via nucleophilic substitution, enabling rapid library construction for structure-activity relationship (SAR) studies in herbicide and fungicide discovery programs.

Chemical Biology: Synthesis of Bifunctional Probe Molecules

The combination of a reactive alkyl bromide and a unique isotopic signature (Br pattern) makes this compound well-suited for synthesizing bifunctional chemical probes such as photoaffinity labels or activity-based protein profiling (ABPP) reagents. The bromopropyl chain can be elaborated into a linker while the OCF₃ group provides a distinctive ¹⁹F NMR handle for monitoring probe-target interactions in complex biological matrices [1]. The compound's high exact mass (326.01293 g/mol) further facilitates identification of probe-protein adducts by high-resolution mass spectrometry.

Materials Science: Precursor for Fluorinated Liquid Crystal or OLED Intermediates

The high lipophilicity and strong electron-withdrawing character of the OCF₃ group, combined with the structural rigidity imparted by the multi-substituted benzene core, positions this compound as a valuable precursor for fluorinated liquid crystal materials or organic light-emitting diode (OLED) intermediates [1]. The bromopropyl group enables attachment to polymeric backbones or mesogenic cores via Williamson ether synthesis or transition-metal-catalyzed cross-coupling, while the ethoxy group offers a site for further modulation of mesomorphic or optoelectronic properties.

Application
Selection Property
Validation Focus
CNS-targeted candidate synthesis
OCF3-mediated lipophilicity and metabolic stability; bromopropyl SN2 handle
Permeability and metabolic stability assays
Agrochemical discovery synthesis
OCF3 environmental persistence and electrophilic chain for heterocycle introduction
Target-site binding and SAR studies
Bifunctional probe synthesis
Reactive bromide and distinctive 19F NMR / Br isotopic handle
Probe-target interaction monitoring (MS, NMR)
Fluorinated liquid crystal / OLED precursor
OCF3 electronic effects and bromo coupling handle
Mesomorphic or optoelectronic property testing
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